molecular formula C15H21N3O4S B12753816 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid CAS No. 171088-75-8

4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid

Cat. No.: B12753816
CAS No.: 171088-75-8
M. Wt: 339.4 g/mol
InChI Key: OWEMRYFJDDJFRG-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid: is a complex organic compound that features both a thiazole ring and an anilino-substituted butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.

    Amination: The thiazole ring is then aminated to introduce the amine group at the 2-position.

    Coupling with 4-(4-ethoxyanilino)-4-oxobutanoic acid: The final step involves coupling the thiazole derivative with 4-(4-ethoxyanilino)-4-oxobutanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In medicinal applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1,3-thiazol-2-amine: A simpler analog without the anilino-substituted butanoic acid moiety.

    4-(4-ethoxyanilino)-4-oxobutanoic acid: A simpler analog without the thiazole ring.

Uniqueness

The uniqueness of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid lies in its combined structural features, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

171088-75-8

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C12H15NO4.C3H6N2S/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16;4-3-5-1-2-6-3/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16);1-2H2,(H2,4,5)

InChI Key

OWEMRYFJDDJFRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N

Origin of Product

United States

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